Core Molecular Profile and Physicochemical Properties
Core Molecular Profile and Physicochemical Properties
An In-depth Technical Guide to the Chemical Properties of 3-Nitropyridine-2-carboxylic Acid
This guide provides a comprehensive technical overview of 3-nitropyridine-2-carboxylic acid, also known as 3-nitropicolinic acid. It is intended for researchers, scientists, and professionals in drug development who utilize substituted heterocyclic compounds as synthetic building blocks. This document delves into the molecule's physicochemical properties, spectroscopic profile, synthesis, reactivity, and applications, grounding all claims in authoritative sources.
3-Nitropyridine-2-carboxylic acid (CAS No: 59290-85-6) is a yellow crystalline solid that serves as a valuable intermediate in organic and medicinal chemistry.[1] Its structure, featuring a pyridine ring substituted with a carboxylic acid and a nitro group at adjacent positions, imparts a unique combination of reactivity and electronic properties. The electron-withdrawing nature of both the pyridine nitrogen and the nitro group significantly influences the molecule's acidity and electrophilicity.
The compound exhibits low solubility in water but is soluble in organic solvents such as ethanol, dimethylformamide (DMF), and dimethyl sulfoxide (DMSO).[1][2] This solubility profile is critical for its use in various reaction media.
Table 1: Physicochemical Properties of 3-Nitropyridine-2-carboxylic Acid
| Property | Value | Source(s) |
| Molecular Formula | C₆H₄N₂O₄ | [1][3][4] |
| Molar Mass | 168.11 g/mol | [1][3][4] |
| Appearance | Yellow crystalline solid | [1] |
| Melting Point | 105 °C | [1][5] |
| Boiling Point | 369.5 ± 27.0 °C (Predicted) | [1][5] |
| Density | ~1.6 g/cm³ | [1][5] |
| pKa | 1.27 ± 0.30 (Predicted) | [1] |
| CAS Number | 59290-85-6 | [1][3][4] |
Predicted Spectroscopic Signature
While specific experimental spectra are not widely published, a detailed spectroscopic profile can be predicted based on the known effects of its functional groups. This analysis is crucial for reaction monitoring and structural confirmation.
Infrared (IR) Spectroscopy
The IR spectrum is expected to be dominated by characteristic vibrations of the carboxylic acid and nitro groups.
-
O-H Stretch: A very broad absorption band is predicted in the 2500-3300 cm⁻¹ region, typical for the hydrogen-bonded hydroxyl group of a carboxylic acid dimer.[6][7]
-
C=O Stretch: A strong, sharp absorption should appear around 1700-1730 cm⁻¹, characteristic of the carbonyl group.[6][7]
-
N-O Stretch (NO₂): Two distinct bands are expected for the asymmetric and symmetric stretching of the nitro group, typically found near 1550-1500 cm⁻¹ and 1360-1300 cm⁻¹, respectively.
-
C-H Aromatic Stretch: Absorptions above 3000 cm⁻¹ would indicate the aromatic C-H bonds of the pyridine ring.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton spectrum would feature a highly deshielded, broad singlet for the carboxylic acid proton between 10-13 ppm.[7] The three protons on the pyridine ring would appear in the aromatic region (typically 7.5-9.0 ppm), with their precise shifts and coupling patterns dictated by the strong deshielding effects of the adjacent nitro and carboxyl substituents.
-
¹³C NMR: The carbonyl carbon of the carboxylic acid is expected to be the most downfield signal, appearing in the 160-185 ppm range.[7] The six carbons of the pyridine ring will also be in the aromatic region (120-150 ppm), with the carbons directly attached to the electron-withdrawing substituents (C2 and C3) being significantly deshielded.
Mass Spectrometry
The mass spectrum would likely show a molecular ion peak (M⁺) at m/z 168. Key fragmentation patterns would include the loss of the hydroxyl group (M-17), the entire carboxyl group (M-45), and the nitro group (M-46).
Synthesis and Purification
The synthesis of 3-nitropyridine-2-carboxylic acid is not trivial. While some sources suggest a simple two-step process involving nitration of pyridine followed by a reaction with acetic anhydride, this latter step is chemically implausible for introducing a carboxyl group at the 2-position.[1] A more chemically sound, albeit generalized, approach involves the nitration of a suitable pyridine precursor followed by oxidation.
A plausible synthetic route could start with the nitration of 2-methylpyridine (2-picoline). However, direct nitration is often challenging. A more effective method for nitrating pyridines involves using dinitrogen pentoxide (N₂O₅) to form an N-nitropyridinium intermediate, which then rearranges to 3-nitropyridine upon reaction with a sulfite source.[8][9] The subsequent oxidation of the methyl group would yield the desired product.
Caption: Plausible synthetic workflow for 3-Nitropyridine-2-carboxylic acid.
Experimental Protocol: Oxidation of a Substituted Picoline (General Methodology)
This protocol is a generalized procedure based on the common oxidation of picoline derivatives to their corresponding carboxylic acids.[10]
-
Dissolution: Dissolve the starting material (e.g., 2-methyl-3-nitropyridine) in water.
-
Oxidant Addition: Slowly add a solution of potassium permanganate (KMnO₄) in water to the reaction mixture. The reaction is exothermic and should be controlled with an ice bath.
-
Reaction Monitoring: Stir the mixture at room temperature or with gentle heating until the characteristic purple color of the permanganate has disappeared, indicating the completion of the reaction. This typically forms a brown precipitate of manganese dioxide (MnO₂).
-
Workup: Filter the reaction mixture to remove the MnO₂ precipitate.
-
Isolation: Acidify the clear filtrate with a strong acid (e.g., HCl) to a pH of ~3-4. This will precipitate the carboxylic acid product.
-
Purification: Collect the solid product by filtration, wash with cold water, and recrystallize from a suitable solvent system (e.g., ethanol/water) to achieve high purity.
Chemical Reactivity and Key Transformations
The reactivity of 3-nitropyridine-2-carboxylic acid is governed by its three functional components: the carboxylic acid, the nitro group, and the pyridine ring.
Caption: Key reactivity pathways of 3-Nitropyridine-2-carboxylic acid.
Reduction of the Nitro Group
One of the most valuable transformations of this molecule is the selective reduction of the nitro group to an amine, yielding 3-aminopyridine-2-carboxylic acid. This product is a versatile precursor for synthesizing fused heterocyclic systems.
Experimental Protocol: Catalytic Hydrogenation to 3-Aminopyridine-2-carboxylic acid This protocol is adapted from a published synthetic procedure.[11]
-
Reagent Preparation: In a reaction vessel suitable for hydrogenation, dissolve 3-nitropyridine-2-carboxylic acid (1.0 eq) and sodium bicarbonate (1.0 eq) in distilled water.
-
Inerting: Purge the system with nitrogen gas to remove oxygen.
-
Catalyst Addition: Carefully add 10% Palladium on activated carbon (Pd/C) catalyst.
-
Hydrogenation: Replace the nitrogen atmosphere with hydrogen gas (using a balloon or a pressurized system).
-
Reaction: Stir the mixture vigorously at room temperature for approximately 50 hours or until hydrogen uptake ceases. Monitor the reaction by TLC or LC-MS.
-
Workup: Upon completion, carefully vent the hydrogen and purge with nitrogen. Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.
-
Isolation: Adjust the pH of the filtrate to weakly acidic with 1N HCl. Concentrate the solution under reduced pressure. The residue can be triturated with ethanol and ethyl acetate to precipitate any remaining inorganic salts, which are then filtered off.
-
Final Product: Concentrate the final filtrate to yield 3-aminopyridine-2-carboxylic acid as a solid.
Causality Insight: The use of sodium bicarbonate is crucial. It deprotonates the carboxylic acid, forming the carboxylate salt. This increases the compound's solubility in water and, more importantly, prevents the acidic proton from potentially poisoning the palladium catalyst, leading to a more efficient and complete reduction.
Decarboxylation
Pyridine-2-carboxylic acids are known to undergo decarboxylation upon heating, a reaction facilitated by the adjacent ring nitrogen.[12][13] The mechanism is believed to proceed through a zwitterionic intermediate, where the pyridinium nitrogen stabilizes the negative charge that develops on the ring carbon as the C-C bond cleaves.[14] The presence of the strongly electron-withdrawing 3-nitro group is expected to further stabilize this transient carbanionic character, suggesting that 3-nitropyridine-2-carboxylic acid may decarboxylate more readily than unsubstituted picolinic acid.
Applications in Drug Discovery and Organic Synthesis
3-Nitropyridine-2-carboxylic acid is primarily used as an intermediate in the synthesis of more complex molecules.[1] Its derivatives are of significant interest in medicinal chemistry.
-
Scaffold for Bioactive Molecules: The pyridine carboxylic acid framework is a "privileged structural motif" found in numerous FDA-approved drugs.[15][16] This scaffold is a key component in the discovery of new enzyme inhibitors, with applications in treating cancer, inflammation, and neurodegenerative diseases.[17][18]
-
Precursor to Fused Heterocycles: Following the reduction of the nitro group, the resulting 3-amino-2-carboxylic acid is an ideal precursor for constructing bicyclic systems like pyrido[3,2-d]pyrimidines or other azaindole analogues, which are prevalent in modern pharmaceuticals.
-
Pesticide Development: The nitropyridine moiety is also utilized in the research and development of novel pesticides.[1]
Safety, Handling, and Storage
As a toxic chemical, 3-nitropyridine-2-carboxylic acid must be handled with appropriate safety precautions.[1]
Table 2: GHS Hazard Classification
| Hazard Code | Description | Source(s) |
| H302 | Harmful if swallowed | [3][19][20] |
| H315 | Causes skin irritation | [3][19][20] |
| H319 | Causes serious eye irritation | [3][19][20] |
| H335 | May cause respiratory irritation | [3][19][20] |
Handling and Storage Recommendations
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles with side shields, and a lab coat.[19][21]
-
Ventilation: Handle only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.[19][21]
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.[19][21] Keep away from incompatible materials such as strong oxidizing agents and flammable substances.[1]
-
First Aid: In case of contact with skin or eyes, rinse immediately and thoroughly with water for at least 15 minutes and seek medical attention.[20] If swallowed, rinse mouth and get medical help.[20] If inhaled, move to fresh air.[20]
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Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PMC - PubMed Central. (2024). [Link]
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